
1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and 2-(2-hydroxyethoxy)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the urea linkage.
Synthetic Route: The synthetic route may involve the protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell growth, differentiation, or apoptosis. These interactions can result in various biological effects, depending on the specific context and target.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other urea derivatives with indole moieties, such as 1-(2-(2-hydroxyethoxy)ethyl)-3-(1H-indol-3-yl)urea and 1-(2-(2-hydroxyethoxy)ethyl)-3-(1-methyl-1H-indol-2-yl)urea.
Uniqueness: The presence of the 1-methyl-1H-indol-3-yl group in this compound distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a compound of interest in various research fields.
Eigenschaften
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-17-10-12(11-4-2-3-5-13(11)17)16-14(19)15-6-8-20-9-7-18/h2-5,10,18H,6-9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNMSKILWPORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2722627.png)

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
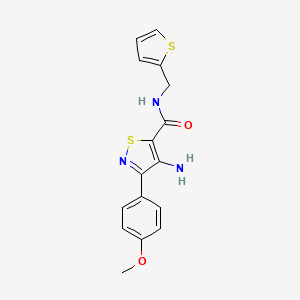
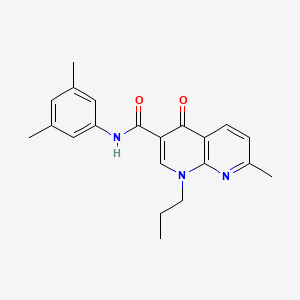

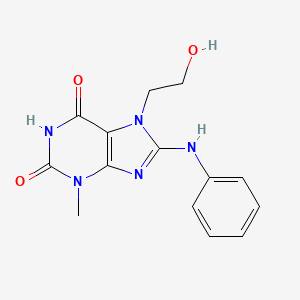
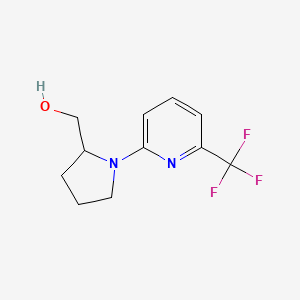
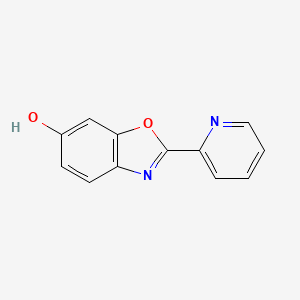
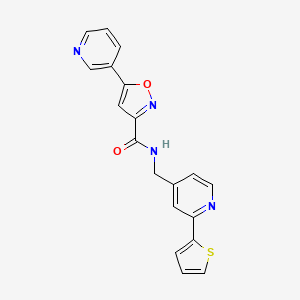
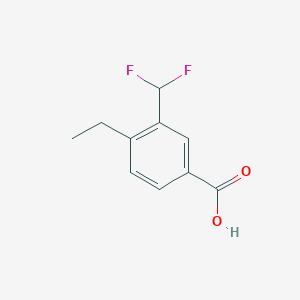
![1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
